3,4-dimethyl-N-(2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl)benzene-1-sulfonamide
Overview
Description
3,4-dimethyl-N-(2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl)benzene-1-sulfonamide is a complex organic compound that belongs to the class of triazolothiadiazine derivatives. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .
Mechanism of Action
Target of Action
The primary targets of this compound are PARP-1 and EGFR . PARP-1 (Poly ADP ribose polymerase-1) is a key protein involved in DNA repair, while EGFR (Epidermal Growth Factor Receptor) is a protein that regulates cell growth and division .
Mode of Action
The compound interacts with its targets by inhibiting their activity. It exhibits promising dual enzyme inhibition of PARP-1 and EGFR . This inhibition disrupts the normal functioning of these proteins, leading to changes in cellular processes such as DNA repair and cell division .
Biochemical Pathways
The compound affects the DNA repair and cell division pathways. By inhibiting PARP-1, it disrupts the DNA repair pathway, leading to accumulation of DNA damage in the cells . By inhibiting EGFR, it disrupts the cell division pathway, potentially leading to cell death .
Pharmacokinetics
The structure-activity relationship of biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, which this compound is a derivative of, has been studied . These studies can provide insights into the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and their impact on its bioavailability.
Result of Action
The compound’s action results in significant cytotoxic activities against certain cancer cells . For instance, it has been found to exhibit better cytotoxic activities against MDA-MB-231 cells than the drug Erlotinib . It induces apoptosis in these cells, arresting the cell cycle at the G2/M phase . It also upregulates P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, while downregulating the Bcl2 level .
Preparation Methods
The synthesis of 3,4-dimethyl-N-(2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl)benzene-1-sulfonamide involves multiple steps. One common synthetic route includes the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with appropriate sulfonyl chlorides under reflux conditions in the presence of a base such as piperidine . The reaction typically proceeds through the formation of an intermediate, which is then cyclized to form the final triazolothiadiazine structure. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using different solvents or catalysts .
Chemical Reactions Analysis
3,4-dimethyl-N-(2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or thiols.
Scientific Research Applications
3,4-dimethyl-N-(2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Comparison with Similar Compounds
Similar compounds to 3,4-dimethyl-N-(2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl)benzene-1-sulfonamide include other triazolothiadiazine derivatives, such as:
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure and exhibit comparable biological activities.
1,2,4-triazolo[5,1-b][1,3,5]thiadiazines: These isomeric compounds have different fusion patterns but also possess significant pharmacological potential.
1,2,4-triazolo[1,5-c][1,3,5]thiadiazines: These derivatives have unique structural features that contribute to their distinct biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting pharmacological profile, which makes it a valuable compound for further research and development .
Properties
IUPAC Name |
3,4-dimethyl-N-[2-(2-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S2/c1-14-8-9-18(12-15(14)2)28(25,26)21-11-10-17-13-27-20-22-19(23-24(17)20)16-6-4-3-5-7-16/h3-9,12-13,21H,10-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJIWLKAOJZPHIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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